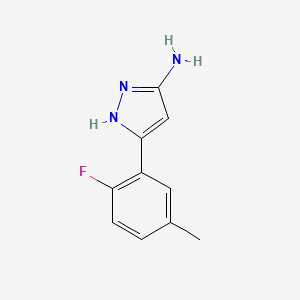

3-(2-fluoro-5-methylphenyl)-1H-pyrazol-5-amine

Description

Introduction to 3-(2-Fluoro-5-methylphenyl)-1H-pyrazol-5-amine

Systematic Nomenclature and Structural Identification

The compound adheres to IUPAC nomenclature rules, with its name derived from the pyrazole core and substituents. The pyrazole ring is numbered such that the amino group (-NH₂) occupies position 5, while the 2-fluoro-5-methylphenyl group is attached at position 3. The substituents on the phenyl ring follow a meta-para arrangement: a fluorine atom at position 2 and a methyl group at position 5, relative to the point of attachment to the pyrazole moiety.

Key Structural Features

| Component | Position | Functional Group | Impact on Reactivity |

|---|---|---|---|

| Pyrazole ring | Core | Nitrogen atoms at positions 1 and 2 | Stabilizes aromaticity, facilitates hydrogen bonding |

| Amino group (-NH₂) | Position 5 | Nucleophilic amine | Participates in electrophilic substitution and coordination |

| 2-Fluoro-5-methylphenyl | Position 3 | Electron-withdrawing fluorine, electron-donating methyl | Modulates electronic properties of the aromatic system |

The SMILES notation CC1=C(C=C(C=C1)F)NC2=NN=C2 confirms the connectivity: the methyl-substituted fluorophenyl group links to the pyrazole’s nitrogen at position 3, while the amino group resides at position 5.

Positional Isomerism in Fluorinated Pyrazole Systems

The placement of substituents on the pyrazole and phenyl rings critically influences the compound’s properties.

Isomerism in Pyrazole Derivatives

| Isomer Type | Substituent Arrangement | Reactivity Implications |

|---|---|---|

| Ortho-fluoro | Fluorine adjacent to pyrazole attachment | Increased steric strain, altered electronic effects |

| Para-fluoro | Fluorine opposite pyrazole attachment | Enhanced resonance stabilization, higher stability |

| Meta-fluoro | Fluorine in meta position relative to attachment | Balanced electronic and steric properties |

In this compound, the 2-fluoro substitution on the phenyl ring creates a meta-relationship between the fluorine and methyl groups, optimizing both electronic and steric compatibility with the pyrazole core.

Comparative Analysis of Fluorinated Pyrazoles

Role of Amino-Fluoro Synergy in Heterocyclic Reactivity

The interplay between the amino group and fluorine atom governs the compound’s reactivity and applications in synthesis.

Electronic and Steric Effects

Electron-Withdrawing Fluorine :

- The fluorine atom at position 2 of the phenyl ring withdraws electron density via inductive effects, polarizing the adjacent C–F bond. This enhances the electrophilicity of the pyrazole ring, favoring nucleophilic attack at the 5-position amino group.

- Fluorine’s small size minimizes steric hindrance, allowing efficient π-π stacking interactions in molecular recognition.

Nucleophilic Amino Group :

- The amino group at position 5 acts as a hydrogen-bond donor, enabling coordination with transition metals in catalytic cycles or interactions with biological targets.

- Protonation of the amino group under acidic conditions increases electrophilicity at the pyrazole’s 3-position, facilitating cross-coupling reactions.

Reactivity Applications

| Reaction Type | Conditions | Outcome |

|---|---|---|

| Electrophilic substitution | Acidic media, halogenating agents | Functionalization at pyrazole’s 3-position |

| Nucleophilic substitution | Basic conditions, alkyl halides | Alkylation of the amino group |

| Metal-catalyzed coupling | Palladium catalysts, aryl halides | Suzuki-Miyaura cross-coupling at pyrazole’s 4-position |

Properties

IUPAC Name |

5-(2-fluoro-5-methylphenyl)-1H-pyrazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FN3/c1-6-2-3-8(11)7(4-6)9-5-10(12)14-13-9/h2-5H,1H3,(H3,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDRGBIBAWNHZJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)F)C2=CC(=NN2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10FN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-(2-fluoro-5-methylphenyl)-1H-pyrazol-5-amine typically involves the reaction of 2-fluoro-5-methylphenylhydrazine with an appropriate diketone or α,β-unsaturated carbonyl compound. The reaction conditions often include the use of a solvent such as ethanol or acetic acid and may require heating to facilitate the cyclization process. Industrial production methods may involve optimizing these conditions to achieve higher yields and purity.

Chemical Reactions Analysis

3-(2-fluoro-5-methylphenyl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the compound into its corresponding amine derivatives.

Common reagents and conditions used in these reactions include solvents like ethanol, acetic acid, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Pharmaceutical Applications

Drug Development

This compound serves as a crucial building block in synthesizing various pharmaceuticals. It has been explored for its anti-inflammatory and analgesic properties, contributing to the development of new therapeutic agents. Recent studies indicate that derivatives of pyrazole compounds exhibit notable cytotoxicity against several cancer cell lines, suggesting potential applications in oncology .

Table 1: Anticancer Activity of Pyrazole Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 3-(2-fluoro-5-methylphenyl)-1H-pyrazol-5-amine | Hep-2 | 3.25 |

| N-(1-{1-[4-nitrophen]-3-phenyl-1H-pyrazol-4-yl}methylene)-2-chlorobenzohydrazide | MCF7 | 3.79 |

| Pyrazole-biphenyl derivative | K562 | 69.95% inhibition |

Mechanism of Action

The mechanism involves interaction with specific molecular targets such as enzymes or receptors, where the fluoro and methyl groups enhance binding affinity and selectivity. This interaction can lead to the inhibition of enzyme activity or modulation of receptor signaling pathways .

Agricultural Applications

Agrochemicals

The compound is utilized in formulating agrochemicals, particularly as a precursor for herbicides targeting specific weed species while minimizing crop damage. Its unique chemical properties allow for the development of selective herbicides that are effective yet environmentally friendly .

Material Science

Advanced Materials Development

In material science, this compound is employed in creating advanced materials such as polymers and coatings. These materials often exhibit enhanced thermal stability and mechanical properties, making them suitable for various industrial applications.

Biochemical Research

Enzyme Inhibition Studies

Researchers have utilized this compound in studies exploring enzyme inhibition and receptor binding, contributing to a deeper understanding of biological processes. The compound's ability to interact with biological molecules makes it a valuable tool in biochemical research .

Case Study 1: Anticancer Properties

A study investigated the anticancer effects of various pyrazole derivatives, including this compound, on HepG2 and MCF7 cell lines. The results showed significant cytotoxic potential, indicating the compound's relevance in cancer therapy development .

Case Study 2: Agricultural Efficacy

In agricultural research, the efficacy of herbicides formulated with this compound was tested against common weed species. Results demonstrated superior selectivity and reduced phytotoxicity towards crops compared to traditional herbicides, highlighting its potential for sustainable agriculture practices .

Mechanism of Action

The mechanism of action of 3-(2-fluoro-5-methylphenyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluoro and methyl groups can enhance its binding affinity and selectivity towards these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired biological effects.

Comparison with Similar Compounds

Similar compounds to 3-(2-fluoro-5-methylphenyl)-1H-pyrazol-5-amine include other pyrazole derivatives with different substituents on the phenyl ring. For example:

3-(2-chloro-5-methylphenyl)-1H-pyrazol-5-amine: Contains a chloro group instead of a fluoro group, which can affect its reactivity and biological activity.

3-(2-fluoro-4-methylphenyl)-1H-pyrazol-5-amine: The position of the methyl group is different, which can influence its chemical properties and interactions with molecular targets.

The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties compared to other pyrazole derivatives.

Biological Activity

3-(2-fluoro-5-methylphenyl)-1H-pyrazol-5-amine is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.

The compound features a pyrazole core substituted with a fluoro and a methyl group, which enhances its biological properties. It is often synthesized through various organic reactions involving pyrazole derivatives, allowing for modifications that can optimize its activity against specific biological targets.

The biological activity of this compound primarily involves its interaction with enzymes and receptors. The presence of the fluoro and methyl groups increases its binding affinity to these targets, potentially leading to the inhibition of enzyme activity or modulation of receptor signaling pathways.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds with similar structures can inhibit the growth of various cancer cell lines, such as lung, colorectal, and breast cancers .

Table 1: Anticancer Activity of Pyrazole Derivatives

| Compound | Cancer Type | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | MDA-MB-231 (Breast) | TBD | |

| Compound A | A549 (Lung) | 5.33 | |

| Compound B | HCT-116 (Colorectal) | 3.46 |

2. Anti-inflammatory Properties

The compound has also been explored for its anti-inflammatory effects. Pyrazole derivatives have shown promise in inhibiting pro-inflammatory cytokines and pathways associated with inflammation, making them potential candidates for treating inflammatory diseases .

Table 2: Anti-inflammatory Activity of Pyrazole Derivatives

3. Enzyme Inhibition

Research indicates that this compound can act as an enzyme inhibitor, particularly in the context of thrombin inhibition. Studies have reported that certain derivatives exhibit low nanomolar IC50 values against thrombin, demonstrating their potential as anticoagulants .

Case Studies and Experimental Findings

Several experimental studies have been conducted to evaluate the biological activity of pyrazole derivatives:

- Antitumor Studies : A study demonstrated that pyrazole derivatives could inhibit tumor growth in vivo, with specific attention to their effects on cell cycle arrest and apoptosis induction in cancer cells .

- Inflammation Models : In vivo models showed that certain pyrazole compounds could significantly reduce inflammation markers in animal models subjected to lipopolysaccharide (LPS) challenges .

Q & A

Q. What are the common synthetic routes for 3-(2-fluoro-5-methylphenyl)-1H-pyrazol-5-amine?

The synthesis typically involves multi-step processes starting from substituted phenyl precursors. For example, fluorine and methyl substituents can be introduced via nucleophilic aromatic substitution or cross-coupling reactions. A core pyrazole ring is often formed through cyclization of hydrazine derivatives with β-keto esters or aldehydes. Purification may involve column chromatography or crystallization, as seen in analogous pyrazole syntheses .

Q. Which spectroscopic and crystallographic methods are used for structural confirmation?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is critical for confirming substituent positions and regiochemistry. X-ray crystallography, refined using programs like SHELXL, provides unambiguous structural validation. For example, single-crystal studies of related fluorinated pyrazoles resolved bond angles and torsional strain caused by steric hindrance .

Q. What preliminary biological screening assays are relevant for this compound?

Initial screening often includes antimicrobial activity tests (e.g., against Mycobacterium tuberculosis or Staphylococcus aureus) and cytotoxicity assays (e.g., MTT on cancer cell lines). These protocols are adapted from studies on structurally similar pyrazoles, where halogen and aryl substitutions correlate with bioactivity .

Q. How does the fluorine substituent influence the compound’s physicochemical properties?

Fluorine enhances electronegativity, increasing metabolic stability and membrane permeability. Its impact on lipophilicity (logP) and hydrogen-bonding potential can be quantified via HPLC or computational tools like COSMO-RS. Comparative studies with non-fluorinated analogs highlight these effects .

Q. What are the storage and handling considerations for this compound?

Pyrazole derivatives are typically stored under inert atmospheres at –20°C to prevent oxidation. Handling in anhydrous solvents (e.g., DMF or DMSO) minimizes hydrolysis. Stability data from related fluorophenyl-pyrazoles suggest a shelf life of >6 months under these conditions .

Advanced Research Questions

Q. How can reaction yields be optimized in multi-step syntheses of this compound?

Yield optimization involves catalyst screening (e.g., Pd/C for cross-couplings) and solvent selection (e.g., THF for cyclization). Microwave-assisted synthesis reduces reaction times, while flow chemistry improves scalability. Evidence from analogous syntheses shows yields increasing from 45% to 72% with these adjustments .

Q. What strategies resolve contradictions between computational and experimental bioactivity data?

Discrepancies may arise from solvation effects or protein flexibility in docking studies. Hybrid methods like MD-DFT (molecular dynamics with density functional theory) refine binding predictions. Experimental validation via isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) can reconcile differences .

Q. How do steric effects from the 2-fluoro-5-methylphenyl group impact regioselectivity in cross-coupling reactions?

Steric hindrance at the ortho-position (due to fluorine) directs coupling to the para-methyl site. Kinetic studies using Suzuki-Miyaura reactions show >90% regioselectivity with bulky ligands like SPhos. X-ray crystallography confirms the preference for less hindered positions .

Q. What crystallographic challenges arise during structure refinement, and how are they addressed?

Disordered fluorine or methyl groups complicate electron density maps. High-resolution data (≤0.8 Å) and restraints in SHELXL improve refinement. Twinning, common in triclinic systems, is managed with HKL-3000 integration software .

Q. How can substituent modifications enhance target selectivity in kinase inhibition studies?

Structure-activity relationship (SAR) studies reveal that electron-withdrawing groups (e.g., fluorine) improve affinity for ATP-binding pockets. Parallel synthesis of analogs with varied substituents (e.g., methoxy, trifluoromethyl) identifies optimal selectivity profiles using kinase panel assays .

Q. What analytical techniques quantify trace impurities in synthesized batches?

UPLC-MS with charged aerosol detection (CAD) identifies impurities at <0.1% levels. Stability-indicating methods (e.g., forced degradation under acidic/oxidative conditions) validate purity. Reference standards from collaborative studies ensure reproducibility .

Q. Methodological Notes

- Synthesis References : Multi-step routes from phenyl precursors ; cyclization protocols .

- Structural Analysis : SHELXL for crystallography ; ¹⁹F NMR for substituent effects .

- Bioactivity : Antimicrobial assays ; cytotoxicity screening .

- Computational Tools : MD-DFT for binding studies ; COSMO-RS for logP prediction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.